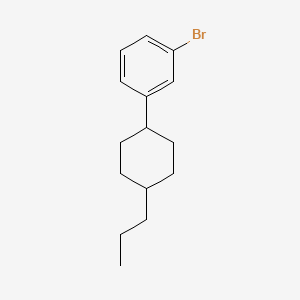

1-Bromo-3-(4-propylcyclohexyl)benzene

Description

Contextualization within the Landscape of Aryl Halides and Cyclohexyl-Substituted Benzene (B151609) Derivatives

1-Bromo-3-(4-propylcyclohexyl)benzene is classified as an aryl halide, a class of organic compounds where a halogen atom is directly bonded to an aromatic ring. wikipedia.orgchemistrylearner.com Aryl halides are distinct from alkyl halides in their physical and chemical properties due to the electronic influence of the aromatic system. wikipedia.org The carbon-halogen bond in aryl halides is stronger and less prone to nucleophilic substitution reactions compared to their aliphatic counterparts. libretexts.org

Simultaneously, the presence of the 4-propylcyclohexyl substituent places this compound within the family of cyclohexyl-substituted benzene derivatives. These are compounds where a cyclohexyl ring is attached to a benzene ring. wikipedia.org The cyclohexyl group is a bulky, non-polar, saturated aliphatic ring. Its presence can influence the molecule's physical properties, such as its melting and boiling points, and can sterically hinder reactions at adjacent positions on the benzene ring. The IUPAC nomenclature designates the benzene ring as the parent structure due to its higher number of multiple bonds. stackexchange.com

Significance of Aromatic Bromides as Synthetic Intermediates in Modern Organic Synthesis

Aromatic bromides, including this compound, are highly valuable intermediates in modern organic synthesis. fiveable.meresearchgate.net The bromine atom serves as a versatile functional group that can be transformed into a wide array of other functionalities. researchgate.net

One of the most significant applications of aromatic bromides is in transition metal-catalyzed cross-coupling reactions. fiveable.meresearchgate.net Reactions such as the Suzuki, Heck, and Sonogashira couplings utilize aryl bromides to form new carbon-carbon bonds, enabling the construction of complex molecular architectures. fiveable.me These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. iitk.ac.inopenpr.com

Furthermore, aryl bromides can be converted into organometallic reagents, such as Grignard reagents (by reaction with magnesium) or organolithium compounds. wikipedia.org These reagents act as potent nucleophiles and are widely used to form new carbon-carbon bonds with various electrophiles. The bromo-substituent can also serve as a blocking group to direct functionalization to other positions on the aromatic ring, and can be subsequently removed via reductive dehalogenation. organic-chemistry.org

Isomeric Considerations: Distinctive Research Avenues for the 1,3-Disubstituted (meta) Aromatic System vs. Related Isomers (e.g., 1-Bromo-4-(4-propylcyclohexyl)benzene)

The substitution pattern on a benzene ring significantly influences its reactivity and the types of products that can be formed. In electrophilic aromatic substitution reactions, the existing substituents on the ring direct incoming electrophiles to specific positions. masterorganicchemistry.comyoutube.com

The 1,3-disubstituted (meta) arrangement in this compound presents a different electronic and steric environment compared to its ortho (1,2) and para (1,4) isomers. The bromine atom is a deactivating group but an ortho-, para-director due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. chemistrysteps.com The alkyl (propylcyclohexyl) group is an activating, ortho-, para-director. chemistrysteps.com

In the case of the meta isomer, the directing effects of the two groups are in opposition for some positions, which can lead to complex reaction outcomes or require specific reaction conditions to achieve selectivity. This contrasts with the para isomer, 1-bromo-4-(4-propylcyclohexyl)benzene, where the directing effects of the two groups reinforce each other, often leading to more predictable substitution patterns. The distinct steric and electronic properties of the meta isomer can be exploited to synthesize specific target molecules that would be inaccessible from the para isomer. chemistrysteps.comyoutube.com Research into the para isomer has been noted in the context of its use as an intermediate in the synthesis of liquid crystals and pharmaceuticals. openpr.comdatainsightsmarket.commyskinrecipes.com

Table 1: Comparison of Isomeric Properties

| Property | This compound | 1-Bromo-4-(4-propylcyclohexyl)benzene |

| Substitution Pattern | meta (1,3) | para (1,4) |

| Directing Effects | Opposing for some positions | Reinforcing |

| Symmetry | Lower | Higher |

| Potential Research Focus | Synthesis of sterically hindered or electronically distinct molecules. | Precursor for liquid crystals and other materials requiring linear molecular shapes. |

Overview of Current Research Gaps and Future Directions for the Specific Meta Isomer

While aryl halides and cyclohexyl-substituted benzenes are well-studied classes of compounds, specific research on this compound is less prevalent in publicly available literature compared to its para isomer. This presents several opportunities for future investigation.

A primary research gap is the comprehensive exploration of the reactivity of the meta isomer in various synthetic transformations. Detailed studies on its participation in different cross-coupling reactions, the formation and reactivity of its organometallic derivatives, and its behavior in electrophilic and nucleophilic aromatic substitution reactions would be valuable.

Future research could focus on:

Novel Synthetic Methodologies: Developing efficient and selective methods for the synthesis of this compound itself.

Application in Medicinal Chemistry: Investigating the potential of this compound as a building block for the synthesis of new pharmaceutical agents. The meta-substitution pattern can offer unique structural motifs that may lead to novel biological activities. chemrxiv.orgnih.gov

Materials Science: Exploring the use of the meta isomer in the synthesis of new polymers or functional materials where a non-linear or bent molecular geometry is desired.

Comparative Isomeric Studies: Conducting direct comparative studies of the reactivity and properties of the ortho, meta, and para isomers to provide a deeper understanding of the structure-property relationships in this system.

Structure

2D Structure

3D Structure

Properties

CAS No. |

391684-41-6 |

|---|---|

Molecular Formula |

C15H21Br |

Molecular Weight |

281.23 g/mol |

IUPAC Name |

1-bromo-3-(4-propylcyclohexyl)benzene |

InChI |

InChI=1S/C15H21Br/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(16)11-14/h3,5-6,11-13H,2,4,7-10H2,1H3 |

InChI Key |

XALYIMKGSSVVEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 3 4 Propylcyclohexyl Benzene and Structural Analogues

Strategies for Regioselective Aryl Bromination

Achieving the desired meta-substitution pattern on the benzene (B151609) ring is a critical challenge in the synthesis of 1-bromo-3-(4-propylcyclohexyl)benzene. Standard electrophilic aromatic substitution reactions on alkyl-substituted benzenes typically yield a mixture of ortho and para isomers. Therefore, specialized strategies are required to direct the bromine atom to the meta position.

Electrophilic Aromatic Substitution Approaches and Catalyst Systems (e.g., Lewis Acids like FeBr₃)

Direct bromination of (4-propylcyclohexyl)benzene (B174452) using molecular bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is the most conventional method for aryl bromination. libretexts.org The alkylcyclohexyl group is an ortho, para-directing group due to its electron-donating nature. This means that direct bromination will predominantly yield 1-bromo-2-(4-propylcyclohexyl)benzene and 1-bromo-4-(4-propylcyclohexyl)benzene.

To achieve meta-bromination through electrophilic aromatic substitution, one might need to introduce a meta-directing group onto the aromatic ring, perform the bromination, and then remove or transform the directing group. chemistrysteps.com For instance, a Friedel-Crafts acylation of (4-propylcyclohexyl)benzene would introduce a deactivating, meta-directing acyl group. Subsequent bromination would then occur at the meta position relative to the acyl group. Finally, the acyl group could be removed via a reduction reaction, such as the Wolff-Kishner or Clemmensen reduction, to yield the desired this compound.

| Reaction Step | Reagents and Conditions | Purpose |

| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), AlCl₃ | Introduction of a meta-directing acyl group. |

| Bromination | Br₂, FeBr₃ | Regioselective bromination at the meta position. |

| Reduction | Hydrazine (N₂H₄), KOH, heat (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | Removal of the acyl directing group. |

Directed Ortho Metalation (DoM) Strategies for Controlled Meta-Substitution

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. unblog.fr This strategy typically involves a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org While seemingly counterintuitive for achieving meta-substitution, DoM can be ingeniously applied.

One approach involves the use of a temporary directing group that positions the metalation, and subsequent electrophilic trapping with a bromine source, at a position that is meta to the desired substituent. Another advanced strategy involves remote metalation, where the directing group influences deprotonation at a more distant site. unblog.fr

More recently, transition-metal-catalyzed C-H activation has emerged as a powerful method for regioselective functionalization. For instance, ruthenium-catalyzed C-H functionalization has been shown to achieve meta-selective halogenation of arenes bearing a directing group. bohrium.com In a hypothetical application to the synthesis of the target compound, one could envision a scenario where a directing group is temporarily installed on the (4-propylcyclohexyl)benzene core to facilitate meta-bromination via a ruthenium-catalyzed process.

| Strategy | Description | Key Features |

| DoM with Temporary Directing Group | A directing group is installed, which directs metalation and subsequent bromination to a specific position. The directing group is then removed. | Requires additional synthetic steps for installation and removal of the directing group. |

| Ruthenium-Catalyzed C-H Bromination | A directing group on the arene guides a ruthenium catalyst to selectively activate a meta C-H bond for bromination. bohrium.com | Offers high regioselectivity and potentially fewer steps than traditional methods. |

Construction of the 4-Propylcyclohexyl Moiety

Synthesis of Propylcyclohexyl Precursors

The synthesis of 4-propylcyclohexanone (B1345700) is a common starting point for the construction of the 4-propylcyclohexyl moiety. This can be achieved through various methods, including the Friedel-Crafts acylation of cyclohexene (B86901) with propionyl chloride followed by reduction. Alternatively, the alkylation of a cyclohexanone (B45756) enolate with a propyl halide can be employed.

Another route involves the catalytic hydrogenation of 4-propylphenol. This reaction typically proceeds with high yield and can provide access to a mixture of cis and trans isomers of 4-propylcyclohexanol (B1272916), which can then be oxidized to the corresponding ketone.

Stereocontrol in Cyclohexyl Ring Formation (e.g., trans/cis isomerism relevant to target structure)

The relative stereochemistry of the substituents on the cyclohexane (B81311) ring is a critical factor, with the trans isomer often being the desired product for applications in materials science. The stereochemical outcome of the reduction of 4-propylcyclohexanone to 4-propylcyclohexanol is highly dependent on the choice of reducing agent.

Kinetic Control: Reduction with sterically hindered hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), tends to favor the formation of the cis-alcohol, where the hydroxyl group is axial.

Thermodynamic Control: Reduction with less hindered reagents, such as sodium borohydride (B1222165) (NaBH₄), or under conditions that allow for equilibration, will favor the formation of the more stable trans-alcohol, where the hydroxyl group is equatorial. beilstein-journals.orgnih.gov

The synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde has been reported, starting from a cis/trans mixture of the corresponding carboxylic acid. researchgate.net This highlights that separation of isomers or stereoselective synthesis is a key consideration. Isomerization of a cis/trans mixture to the more stable trans isomer can often be achieved by treatment with a strong base or acid.

| Method | Reagents | Predominant Isomer | Rationale |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Mixture of cis and trans | The catalyst surface influences the approach of hydrogen. |

| Hydride Reduction (Kinetic) | L-Selectride® | cis-4-propylcyclohexanol | Steric hindrance favors axial attack of the hydride. |

| Hydride Reduction (Thermodynamic) | NaBH₄ | trans-4-propylcyclohexanol | Less hindered reagent allows for equilibration to the more stable equatorial alcohol. |

| Isomerization | KOH, heat | trans isomer | The thermodynamically more stable diequatorial conformer is favored. |

Carbon-Carbon Bond Formation: Coupling the Aryl and Cyclohexyl Units

The final key step in the synthesis of this compound is the formation of the carbon-carbon bond between the aryl and cyclohexyl fragments. Several powerful cross-coupling reactions are well-suited for this transformation.

A common strategy involves the coupling of a brominated aromatic compound with a cyclohexyl-containing organometallic reagent, or vice versa. For the synthesis of the target molecule, this would typically involve the reaction of 1,3-dibromobenzene (B47543) with a 4-propylcyclohexyl organometallic reagent, or the reaction of a 3-bromophenyl organometallic reagent with a 4-propylcyclohexyl halide.

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a cyclohexylboronic acid or ester) with an aryl halide. youtube.comyoutube.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Grignard Reaction (Kumada Coupling): The reaction of a Grignard reagent (e.g., 4-propylcyclohexylmagnesium bromide) with an aryl halide in the presence of a nickel or palladium catalyst is a classic method for C-C bond formation. wikipedia.orgorganic-chemistry.orgyoutube.com

Negishi Coupling: This involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. wikipedia.orgchinesechemsoc.org Organozinc reagents are often prepared from the corresponding organolithium or Grignard reagents.

Sonogashira Coupling: While typically used to form C(sp²)-C(sp) bonds, this reaction can be part of a multi-step sequence. For example, a Sonogashira coupling could be used to introduce an alkyne, which is then hydrogenated to form the alkyl linkage. libretexts.orgorganic-chemistry.orgwikipedia.org

| Coupling Reaction | Aryl Component | Cyclohexyl Component | Catalyst |

| Suzuki Coupling | 1,3-Dibromobenzene | 4-Propylcyclohexylboronic acid | Pd(PPh₃)₄ or other Pd catalysts |

| Kumada Coupling | 1,3-Dibromobenzene | 4-Propylcyclohexylmagnesium bromide | Ni(dppp)Cl₂ or Pd catalysts |

| Negishi Coupling | 1,3-Dibromobenzene | 4-Propylcyclohexylzinc chloride | Pd(PPh₃)₄ or other Pd catalysts |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling, Negishi coupling)

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, and they are extensively utilized in the synthesis of complex organic molecules, including this compound and its analogues. The Suzuki-Miyaura and Negishi couplings are particularly prominent in this context.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of a precursor to this compound, one could envision the coupling of a (4-propylcyclohexyl)boronic acid with 1,3-dibromobenzene. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. A variety of palladium catalysts and ligands can be employed, with phosphine-based ligands being common. The base is essential for the activation of the organoboron species.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | 75-90 | General Suzuki-Miyaura Conditions |

| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90-110 | 80-95 | General Suzuki-Miyaura Conditions |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | General Suzuki-Miyaura Conditions |

| This table represents typical conditions for Suzuki-Miyaura couplings of aryl bromides with alkylboronic acids and the yields are illustrative for similar transformations. |

The Negishi coupling offers an alternative palladium-catalyzed route, utilizing an organozinc reagent instead of an organoboron compound. The general mechanism also involves oxidative addition, transmetalation, and reductive elimination. For the synthesis of this compound, a (4-propylcyclohexyl)zinc halide could be coupled with 1,3-dibromobenzene. Organozinc reagents are often prepared in situ from the corresponding organohalide. Negishi couplings are known for their high functional group tolerance and can often be performed under mild conditions.

| Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | THF | 25-66 | 70-85 | organic-chemistry.org |

| PdCl₂(dppf) | THF | 25-66 | 75-90 | pitt.edu |

| Pd₂(dba)₃ / SPhos | THF or Dioxane | 25-80 | >85 | organic-chemistry.org |

| This table presents common conditions for Negishi couplings of aryl halides with alkylzinc reagents, with yields generalized from similar reactions. |

Grignard or Organolithium Chemistry Approaches for Aryl-Cyclohexyl Linkage

Classical organometallic chemistry, particularly involving Grignard and organolithium reagents, provides fundamental methods for the formation of the aryl-cyclohexyl bond.

A common Grignard approach would involve the reaction of a Grignard reagent derived from 1,3-dibromobenzene with 4-propylcyclohexanone. This nucleophilic addition would be followed by a dehydration step to form an intermediate with a double bond, which is then hydrogenated to yield the desired saturated cyclohexyl ring linked to the bromophenyl group. Alternatively, the Grignard reagent from 4-propylcyclohexyl bromide could react with a suitable brominated benzene derivative. The success of Grignard reactions is highly dependent on the use of anhydrous solvents, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgorgsyn.orgyoutube.com

A potential organolithium chemistry approach could involve the reaction of an organolithium reagent, such as 3-bromophenyllithium (generated from 1,3-dibromobenzene and an alkyllithium reagent like n-butyllithium), with 4-propylcyclohexanone. Similar to the Grignard route, this would be followed by dehydration and hydrogenation. Organolithium reagents are generally more reactive than their Grignard counterparts.

| Reagent | Electrophile | Solvent | Reaction Steps | Plausible Yield (%) |

| 3-Bromophenylmagnesium bromide | 4-Propylcyclohexanone | THF | 1. Grignard addition 2. Dehydration 3. Hydrogenation | 60-75 |

| 4-Propylcyclohexylmagnesium bromide | 1,3-Dibromobenzene | THF | Coupling (catalyzed) | 50-70 |

| 3-Bromophenyllithium | 4-Propylcyclohexanone | THF/Hexane (B92381) | 1. Organolithium addition 2. Dehydration 3. Hydrogenation | 65-80 |

| This table outlines plausible synthetic routes using Grignard and organolithium reagents with estimated yields based on similar, well-established chemical transformations. |

Step-Economic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on principles of step-economy and green chemistry to improve efficiency and reduce environmental impact. A step-economic synthesis aims to reduce the number of individual synthetic steps, which in turn minimizes waste, saves time, and reduces cost. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, are a prime example of a step-economic approach. For the synthesis of this compound, a one-pot procedure could potentially combine the formation of the organometallic reagent and its subsequent cross-coupling reaction.

Green chemistry principles focus on the use of environmentally benign solvents, catalysts, and reagents, as well as maximizing atom economy. york.ac.uk In the context of the palladium-catalyzed reactions discussed, the use of greener solvents like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is being actively explored. nih.govacs.orgrsc.orgresearchgate.net The use of highly efficient catalysts at very low loadings (ppm levels) also aligns with green chemistry principles by minimizing metal waste. Furthermore, developing catalytic systems that are recyclable is a key area of research. nanochemres.org

| Green Chemistry Principle | Application in Synthesis |

| Use of Greener Solvents | Replacing traditional organic solvents like toluene and dioxane with water, ethanol, or 2-MeTHF in Suzuki and Negishi couplings. nih.govacs.orgrsc.orgresearchgate.net |

| High Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Catalysis | Employing highly efficient palladium catalysts at low concentrations to minimize waste and energy consumption. rsc.org |

| Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources where possible. |

Purity Enhancement and Isolation Techniques in Multi-Step Syntheses

The synthesis of this compound, often as part of a multi-step sequence, necessitates effective purification and isolation techniques to obtain the final product with the required purity. Common impurities can include starting materials, byproducts from side reactions (e.g., homocoupling in cross-coupling reactions), and isomers.

Crystallization is a primary method for purifying solid compounds. The choice of solvent is crucial for effective crystallization, and often a solvent system of two or more solvents is required to achieve the desired solubility profile. By carefully controlling the temperature and concentration, the target compound can be selectively crystallized, leaving impurities in the mother liquor.

Chromatography is a versatile and widely used technique for the separation and purification of organic compounds. For the purification of this compound, several chromatographic methods can be employed:

Column Chromatography: This is a standard technique where the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An appropriate solvent or solvent mixture (eluent) is used to move the components of the mixture down the column at different rates, allowing for their separation.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool. It operates on the same principles as analytical HPLC but with larger columns to handle larger quantities of material.

Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for the purification of volatile compounds on a smaller scale.

The choice of purification method depends on the physical properties of the target compound and the impurities, as well as the scale of the synthesis. Often, a combination of techniques is necessary to achieve the desired level of purity.

| Technique | Principle | Application for this compound |

| Crystallization | Differential solubility of the compound and impurities in a solvent system. | Purification of the final solid product or solid intermediates. |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Removal of starting materials, byproducts, and isomers. |

| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Final purification to achieve very high purity standards. |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 4 Propylcyclohexyl Benzene

Reactivity Profiles of the Aryl Bromide Functionality

The carbon-bromine bond on the benzene (B151609) ring is the most reactive site for a variety of transformations, serving as a versatile handle for the synthesis of more complex molecules.

Nucleophilic aromatic substitution (SNAr) reactions typically involve the displacement of a halide on an aromatic ring by a nucleophile. libretexts.org This process generally requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

1-Bromo-3-(4-propylcyclohexyl)benzene lacks such activating groups. The propylcyclohexyl substituent is an alkyl group, which is weakly electron-donating and therefore does not facilitate the formation of the stabilized carbanionic intermediate required for the classical SNAr mechanism. libretexts.org Consequently, this compound is considered non-activated and is expected to be highly unreactive towards traditional SNAr reactions under standard conditions. While some modern synthetic methods have been developed for the SNAr of non-activated aryl halides, these often require harsh reaction conditions or specialized catalyst systems. researchgate.netrsc.org

| Reaction Pathway | Applicability to this compound | Reasoning |

| Classical SNAr | Highly Unlikely | The absence of electron-withdrawing groups on the aromatic ring prevents stabilization of the Meisenheimer intermediate. |

| Specialized Methods | Possible under specific, forceful conditions | Advanced catalytic systems may enable substitution, but this is not a general or facile pathway. |

Aryl bromides can participate in reactions proceeding through radical intermediates. These reactions can be initiated by single-electron transfer (SET) from a potent electron donor, such as an alkali metal, or through photoredox catalysis. researchgate.netbeilstein-journals.org In a typical SET process, an electron is transferred to the aryl bromide, leading to the formation of a radical anion which can then fragment to yield an aryl radical and a bromide ion. This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including hydrogen atom abstraction, cyclization, or intermolecular coupling. researchgate.net

For this compound, the formation of the corresponding aryl radical could be envisaged. This radical could then, for example, be trapped by a hydrogen donor to form 1-(4-propylcyclohexyl)benzene or engage in coupling reactions. The specific pathways and products would be highly dependent on the reaction conditions and the other reagents present.

The C-Br bond of this compound is highly susceptible to oxidative addition to low-valent transition metal complexes, particularly those of palladium and nickel. nih.govresearchgate.net This elementary step is fundamental to a vast array of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. organic-chemistry.org In this process, the metal center inserts into the carbon-bromine bond, increasing its oxidation state by two and forming a new organometallic species. wikipedia.orgumb.edu

This organometallic intermediate can then undergo further reactions, such as transmetalation and reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds at the position of the original bromine atom. libretexts.org The efficiency of the oxidative addition step can be influenced by the steric and electronic properties of the ligands on the metal catalyst. nih.govorganic-chemistry.org Given the accessibility of the bromine atom, this compound is expected to be a competent substrate in a wide range of transition metal-catalyzed cross-coupling reactions.

| Catalytic Cycle Step | Description | Relevance to this compound |

| Oxidative Addition | Insertion of a low-valent transition metal (e.g., Pd(0)) into the C-Br bond. | This is a key and generally facile step, making the compound a suitable substrate for cross-coupling. |

| Transmetalation | Transfer of an organic group from another metallic reagent to the catalyst. | The resulting organopalladium intermediate can react with various organometallic reagents. |

| Reductive Elimination | Formation of the final product and regeneration of the active catalyst. | Enables the formation of a new bond at the original site of the bromine atom. |

Transformation of the Cyclohexyl and Propyl Substituents

The aliphatic portion of the molecule, the 4-propylcyclohexyl group, is generally less reactive than the aryl bromide functionality. However, under specific conditions, these substituents can undergo chemical transformations.

The propyl group attached to the cyclohexyl ring consists of primary and secondary C-H bonds. These are typically unreactive towards many reagents. However, radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could potentially lead to bromination at the propyl side chain. The selectivity of this reaction would depend on the relative stability of the potential radical intermediates.

Oxidation of the alkyl side chain under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) typically occurs at the benzylic position—the carbon atom directly attached to the aromatic ring. libretexts.org In the case of this compound, the benzylic carbon is part of the cyclohexyl ring and is a tertiary carbon with no benzylic hydrogens. Therefore, this compound would be resistant to benzylic oxidation that converts an alkyl group to a carboxylic acid. libretexts.org

The cyclohexyl ring is a saturated carbocycle and is therefore generally inert to many chemical transformations under standard conditions. Ring-opening reactions would require high energy conditions or specialized catalysts and are not common. Dehydrogenation to form an aromatic ring is a possibility under high temperatures and in the presence of a suitable catalyst (e.g., platinum or palladium on carbon), which would lead to a biphenyl (B1667301) derivative.

Derivatization of the cyclohexyl ring itself, for example through C-H activation, is a challenging but area of active research. Such transformations would likely require specific directing groups or advanced catalytic systems to achieve site-selectivity. In the absence of such directing factors, functionalization of the cyclohexyl ring in this compound would likely be unselective and difficult to control.

Reaction Mechanism Elucidation Studies

A thorough understanding of a compound's reaction mechanism is fundamental to its application in chemical synthesis. This typically involves a combination of advanced analytical techniques and experimental designs to probe the intricate steps of a chemical reaction.

Spectroscopic Monitoring of Reaction Intermediates

The identification and characterization of transient intermediates are key to elucidating a reaction pathway. Techniques such as in-situ NMR spectroscopy, FT-IR spectroscopy, and UV-Vis spectroscopy are often employed to monitor the formation and decay of these species. However, no specific studies applying these techniques to reactions involving this compound have been identified.

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative data on reaction rates and the influence of reactant concentrations, temperature, and catalysts. This information is used to derive a rate law, which is a mathematical expression that describes the reaction's velocity and offers insights into the rate-determining step of the mechanism. No published kinetic data or rate law determinations specific to reactions of this compound could be located.

Isotope Labeling Experiments for Mechanistic Insights

Isotope labeling, where an atom in a reactant molecule is replaced by one of its isotopes (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), is a powerful tool for tracing the fate of atoms throughout a reaction. This can help to distinguish between proposed mechanistic pathways. There is no evidence in the available literature of isotope labeling experiments being conducted to investigate the reaction mechanisms of this compound.

Catalytic Cycle Analysis in Cross-Coupling Reactions

Aryl bromides, such as this compound, are common substrates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). The analysis of the catalytic cycle for these reactions involves studying the individual steps of oxidative addition, transmetalation (for Suzuki coupling), migratory insertion (for Heck coupling), and reductive elimination. While general mechanisms for these reactions are well-established, specific analyses detailing the behavior of the this compound substrate within the catalytic cycle, including the structures of organometallic intermediates and the kinetics of each step, are not available.

Computational and Theoretical Studies on 1 Bromo 3 4 Propylcyclohexyl Benzene

Electronic Structure and Bonding Analysis

The electronic structure of 1-Bromo-3-(4-propylcyclohexyl)benzene is primarily dictated by the interplay of the substituents on the benzene (B151609) ring. The bromine atom and the 4-propylcyclohexyl group influence the electron density distribution and aromaticity of the phenyl ring through inductive and resonance effects.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the charge distribution within a molecule. For this compound, the bromine atom, being highly electronegative, withdraws electron density from the benzene ring via the inductive effect. This effect is most pronounced at the carbon atom to which it is directly bonded (C1).

The 4-propylcyclohexyl group, being an alkyl substituent, is generally considered to be weakly electron-donating through an inductive effect. This would slightly increase the electron density of the benzene ring.

A hypothetical Mulliken charge distribution, based on calculations for simpler analogs like 3-bromotoluene, would likely show a partial negative charge on the bromine atom and the carbon atoms at the ortho and para positions relative to the bromine, with a partial positive charge on the carbon atom attached to the bromine.

Table 1: Illustrative Mulliken Atomic Charges for the Phenyl Ring of this compound (Hypothetical Data)

| Atom | Charge (a.u.) |

|---|---|

| C1 (C-Br) | +0.15 |

| C2 | -0.05 |

| C3 (C-cyclohexyl) | +0.02 |

| C4 | -0.06 |

| C5 | -0.03 |

| C6 | -0.05 |

| Br | -0.10 |

Note: This data is illustrative and based on general principles of substituent effects.

The aromaticity of the benzene ring is expected to be largely retained, although the substituent-induced electronic perturbations might cause minor variations in bond lengths and electron delocalization compared to unsubstituted benzene.

Molecular Orbital (MO) theory provides insights into the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be a π-orbital of the benzene ring, while the LUMO will likely be a π* anti-bonding orbital. The presence of the electron-withdrawing bromine atom is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted benzene ring. The electron-donating alkyl group would have a smaller, opposing effect.

Computational studies on meta-substituted benzenes can provide an estimate for the frontier orbital energies. dergipark.org.tr For instance, studies on meta-xylene show how alkyl substituents influence these energies. dergipark.org.tr

Table 2: Estimated Frontier Orbital Energies for this compound (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This data is an estimation based on trends observed in analogous substituted benzenes.

Conformational Analysis and Stereochemical Behavior

The conformational flexibility of this compound is primarily associated with the cyclohexyl-propyl unit. The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable.

The cyclohexane ring in the 4-propylcyclohexyl group will predominantly adopt a chair conformation to minimize angle and torsional strain. utexas.edu The propyl group attached to the cyclohexane ring can exist in different rotational conformations. Furthermore, the entire 4-propylcyclohexyl group can be oriented in either an axial or equatorial position on the benzene ring (though in this specific molecule, it is a substituent on the benzene ring, so we consider the conformation of the propyl group on the cyclohexane ring).

Within the 4-propylcyclohexyl substituent, the propyl group itself will have a preference for an anti (staggered) conformation to minimize steric hindrance. The connection of the propyl group to the cyclohexane ring will also have conformational preferences.

The most significant conformational consideration for the 4-propylcyclohexyl group is the orientation of the propyl group on the cyclohexane ring. Substituents on a cyclohexane ring can occupy either axial or equatorial positions. Due to steric interactions, bulkier groups preferentially occupy the equatorial position to avoid 1,3-diaxial interactions. lumenlearning.com

The preference for the equatorial position can be quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position. For a propyl group, the A-value is approximately 2.1 kcal/mol, indicating a strong preference for the equatorial position.

Table 3: Conformational Energy Differences for Substituted Cyclohexanes

| Substituent | A-value (kcal/mol) | Equatorial Preference |

|---|---|---|

| Methyl | 1.7 | High |

| Ethyl | 1.8 | High |

| Isopropyl | 2.1 | Very High |

| Propyl (estimated) | ~2.1 | Very High |

Source: Data adapted from established conformational analysis principles.

Therefore, in the most stable conformation of this compound, the propyl group will be in an equatorial position on the cyclohexane ring, and the cyclohexane ring itself will be in a chair conformation. The rotation around the bond connecting the cyclohexyl ring to the benzene ring will also have a preferred geometry to minimize steric hindrance between the two rings.

Reaction Pathway Modeling

Modeling reaction pathways for this compound would typically involve computational studies of potential chemical transformations, such as electrophilic aromatic substitution. While specific modeling data for this molecule is unavailable, the principles of such reactions are well-understood.

The benzene ring in this compound is substituted with a deactivating group (bromo) and a weakly activating group (alkyl). The bromine atom, being a deactivator, will slow down the rate of electrophilic aromatic substitution compared to benzene. However, it is an ortho-, para-director due to its ability to stabilize the intermediate carbocation through resonance. The alkyl group is a weak activator and also an ortho-, para-director.

In this meta-substituted compound, the directing effects of the two groups are as follows:

Bromo group (at C1): Directs incoming electrophiles to positions C2, C4, and C6.

Propylcyclohexyl group (at C3): Directs incoming electrophiles to positions C2, C4, and C6.

Both groups direct to the same positions (C2, C4, and C6). Position C2 is sterically hindered by both substituents. Therefore, electrophilic substitution is most likely to occur at positions C4 and C6, with C4 being potentially more favored due to less steric hindrance from the bulky propylcyclohexyl group.

A computational study of the reaction pathway would involve calculating the energies of the starting materials, the intermediate sigma complexes (arenium ions) for substitution at each possible position, and the final products. The transition state energies would also be calculated to determine the activation energy for each pathway. The pathway with the lowest activation energy would be the most favorable.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| 3-bromotoluene |

Transition State Characterization for Key Synthetic Transformations

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions and yield. Computational chemistry provides powerful tools to map out reaction pathways and characterize the high-energy transition states that govern reaction rates. nih.gov

A plausible synthetic route involves the Friedel-Crafts alkylation of benzene with 4-propylcyclohexanol (B1272916) or a related derivative, followed by electrophilic bromination. The bromination of the resulting (4-propylcyclohexyl)benzene (B174452) would be a key transformation to study. Using Density Functional Theory (DFT), the transition state for the addition of a bromine electrophile (e.g., from Br2 activated by a Lewis acid like FeBr3) to the aromatic ring can be located and characterized. rsc.org

Key aspects of transition state characterization include:

Geometry Optimization: Locating the saddle point on the potential energy surface corresponding to the transition state.

Frequency Analysis: A true transition state is confirmed by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-Br bond formation and C-H bond breaking). youtube.com

Energy Calculation: The energy difference between the reactants and the transition state determines the activation energy (ΔG‡), which is directly related to the reaction rate.

By calculating the activation energies for bromine addition at the ortho, meta, and para positions of (4-propylcyclohexyl)benzene, the regioselectivity of the reaction can be predicted.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

Computational methods are highly effective at predicting the outcomes of chemical reactions where multiple isomers can be formed. beilstein-journals.org

Regioselectivity: The propylcyclohexyl group is an ortho-, para-directing group due to its electron-donating nature (via hyperconjugation and induction). Therefore, direct electrophilic bromination of (4-propylcyclohexyl)benzene is expected to yield primarily the ortho and para isomers. The formation of the meta isomer, this compound, would be a minor product. DFT calculations can quantify this preference by comparing the activation energies for the formation of the different sigma-complex (Wheland) intermediates. rsc.org The pathway leading to the meta product would have a significantly higher activation barrier.

Stereoselectivity: The cyclohexyl ring in this compound can exist in different conformations, with the propyl and phenyl groups in either axial or equatorial positions. The trans-isomer, where both substituents are equatorial, is generally the most stable due to minimized steric hindrance. Computational conformational analysis can precisely determine the energy differences between various stereoisomers, confirming the thermodynamic preference for the trans-equatorial-equatorial conformation.

| Isomer | Calculated Relative Activation Energy (ΔΔG‡, kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| ortho-Bromo | +1.5 | Major |

| meta-Bromo | +5.0 | Minor |

| para-Bromo | 0.0 (Reference) | Major |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, Mass Spectral Fragmentation)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for structure elucidation and confirmation. mdpi.com

NMR Chemical Shifts: Quantum mechanical methods, particularly DFT, are used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. nih.gov These calculations can predict both ¹H and ¹³C NMR spectra with high accuracy, helping to assign peaks in experimental spectra. beilstein-journals.orgnih.govgithub.io The predicted shifts would clearly distinguish between the aromatic protons, the aliphatic protons of the cyclohexyl ring, and the propyl chain.

IR Vibrational Frequencies: The vibrational frequencies of a molecule can be calculated using DFT. ijesrr.orgdtic.mil These calculations provide a theoretical infrared (IR) spectrum, where each peak corresponds to a specific vibrational mode (e.g., C-H stretching, C=C aromatic ring stretching, C-Br stretching). researchgate.net Calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, yielding excellent agreement with experimental spectra. nih.gov

Mass Spectral Fragmentation: While direct prediction of a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns. researchgate.netnih.gov By calculating the energies of various potential fragment ions, the most likely fragmentation pathways can be identified. For this compound, key fragmentations would likely involve the loss of the bromine atom, cleavage of the propyl group, and fragmentation of the cyclohexyl ring.

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.0-7.5 ppm |

| Cyclohexyl Protons (CH) | δ 1.2-2.5 ppm | |

| Propyl Protons (CH₂, CH₃) | δ 0.9-1.5 ppm | |

| IR Spectroscopy | Aromatic C-H Stretch | ~3050-3100 cm⁻¹ |

| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | |

| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 280/282 (due to Br isotopes) |

| Loss of Propyl [M-C₃H₇]⁺ | m/z 237/239 | |

| Loss of Bromine [M-Br]⁺ | m/z 201 |

Solvent Effects and Intermolecular Interactions within a Computational Framework

The behavior of molecules is often significantly influenced by their environment. Computational models can simulate these effects to provide a more realistic picture of molecular properties.

Solvent Effects: The properties of this compound, such as its conformational equilibrium and reaction energetics, can be influenced by the solvent. Polarizable Continuum Models (PCM) are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.orgjlu.edu.cn This method allows for the calculation of properties in solution, providing more accurate comparisons with experimental data obtained in solvents like water or methanol. nih.gov

Intermolecular Interactions: Understanding the non-covalent interactions is key to predicting the bulk properties of a substance. For this molecule, the primary intermolecular forces are van der Waals interactions (due to the alkyl and aromatic parts) and dipole-dipole interactions arising from the polar C-Br bond. More subtle interactions, such as halogen bonding (where the bromine atom acts as an electrophilic region or "σ-hole") or C-H···π interactions, can also play a role in the solid-state packing and liquid-phase structure. mdpi.comnih.govresearchgate.net Methods like Quantum Theory of Atoms in Molecules (QTAIM) or Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze and quantify these weak interactions in molecular dimers or clusters.

Advanced Materials Science Applications and Derivative Development

Synthetic Utility in the Development of Complex Organic Molecules

The presence of a bromine atom on the benzene (B151609) ring and a propylcyclohexyl group provides a versatile platform for a variety of organic transformations. The bromine atom can be readily converted into other functional groups or used as a handle for cross-coupling reactions, while the bulky, lipophilic propylcyclohexyl group can influence the physical and biological properties of the resulting molecules.

As an organobromide, 1-Bromo-3-(4-propylcyclohexyl)benzene is a prime candidate for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental in the synthesis of more complex molecules used in specialty chemicals, including polymers, dyes, and electronic materials.

Potential Synthetic Transformations:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester, base | Biphenyl (B1667301) derivatives |

| Sonogashira Coupling | Palladium and copper catalysts, terminal alkyne, base | Aryl alkynes |

| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | Aryl amines |

| Heck Reaction | Palladium catalyst, alkene, base | Stilbene derivatives |

| Grignard Reaction | Magnesium, followed by an electrophile | Functionalized aromatics |

| Lithiation | Organolithium reagent, followed by an electrophile | Functionalized aromatics |

These transformations would allow for the introduction of a wide array of functional groups at the 3-position of the benzene ring, leading to a diverse library of specialty chemicals with tailored properties. The specific reaction conditions would need to be optimized to account for the steric hindrance and electronic effects of the 4-propylcyclohexyl substituent.

The development of novel therapeutic agents often relies on the design and synthesis of new molecular scaffolds that can interact with biological targets in a specific manner. The this compound core possesses several features that make it an attractive starting point for the construction of pharmacologically active molecules.

The lipophilic nature of the propylcyclohexyl group can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate. The aromatic ring provides a rigid framework for the precise spatial arrangement of functional groups, which is crucial for target binding. The bromine atom serves as a key synthetic handle to introduce pharmacophores—the specific features of a molecule responsible for its biological activity.

Hypothetical Pharmacological Scaffolds:

By employing the synthetic reactions outlined in the previous section, various pharmacologically relevant functionalities could be appended to the this compound scaffold.

| Derivative Class | Potential Therapeutic Area | Rationale |

| Biphenyls | Cardiovascular, Antifungal | Biphenyl moieties are present in numerous drugs. |

| Aryl Amines | Kinase Inhibitors | The amine group can act as a key hydrogen bond donor/acceptor. |

| Aryl Alkynes | Anticancer, Antiviral | The rigid alkyne linker can orient functional groups for optimal binding. |

| Heterocyclic Derivatives | Various | Introduction of nitrogen, oxygen, or sulfur-containing rings can modulate biological activity and physicochemical properties. |

The market for the related compound, 1-bromo-4-(trans-4-propylcyclohexyl)benzene, is driven by its use in the pharmaceutical industry for synthesizing APIs for neurological and cardiovascular conditions. datainsightsmarket.com This suggests that cyclohexylbenzene (B7769038) derivatives, in general, are of significant interest to medicinal chemists.

Analytical Methodologies for 1 Bromo 3 4 Propylcyclohexyl Benzene in Chemical Matrices

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 1-Bromo-3-(4-propylcyclohexyl)benzene, enabling its separation from starting materials, byproducts, and isomers. The choice of technique depends on the specific analytical goal, such as quantification, purity assessment, or isolation of stereoisomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. springernature.com In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

For this specific compound, a non-polar or medium-polarity column (e.g., based on polysiloxane) is typically used. The resulting mass spectrum provides a molecular fingerprint. While electron ionization (EI) is common and leads to extensive fragmentation, softer ionization techniques like chemical ionization (CI) can be used to more clearly identify the molecular ion. nih.gov The high-resolution mass spectrometry (HRMS) capability allows for the determination of the precise elemental formula from the accurate mass measurement. nih.gov

Expected Key Fragmentation Patterns in GC-MS (Electron Ionization):

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₅H₂₁Br), showing a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Loss of Propyl Group: Fragmentation involving the cleavage of the propyl group (-C₃H₇).

Loss of Bromine: Cleavage of the carbon-bromine bond, resulting in a fragment without the bromine atom.

Cyclohexyl Ring Fragmentation: Various fragments resulting from the opening and breaking of the cyclohexyl ring.

Liquid chromatography-mass spectrometry (LC-MS) is an essential tool for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reverse-phase liquid chromatography is a common approach. sielc.comsielc.com In this setup, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.comsielc.com

The eluent from the LC column is introduced into a mass spectrometer, typically using atmospheric pressure ionization sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization techniques generally keep the molecule intact, primarily forming protonated molecules [M+H]⁺ or other adducts. LC-MS is particularly valuable for quantifying the compound in complex matrices, while LC-HRMS provides high-confidence identification through accurate mass measurements. For MS-compatible applications, acids like formic acid are often used in the mobile phase instead of phosphoric acid. sielc.comsielc.comsielc.com

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a standard method for assessing the purity of this compound and for its preparative isolation. sielc.comsielc.com The benzene (B151609) ring in the molecule contains a chromophore that absorbs UV light, typically allowing for detection around 254 nm.

Reverse-phase columns, such as C18 or specialized columns with low silanol (B1196071) activity like Newcrom R1, are frequently employed. sielc.com The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of acetonitrile and water. sielc.comsielc.comsielc.com By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately determined. This liquid chromatography method is also scalable and can be adapted for the isolation of impurities in preparative separation. sielc.comsielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 or Newcrom R1 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.comsielc.comsielc.com |

| Additives | Phosphoric acid or Formic acid (for MS compatibility) | sielc.comsielc.comsielc.com |

| Detection | UV Spectrophotometry (e.g., 254 nm) | researchgate.net |

| Mode | Isocratic or Gradient | N/A |

The structure of this compound contains two chiral centers at the 1 and 4 positions of the cyclohexyl ring. This gives rise to stereoisomers, specifically cis and trans diastereomers, each of which can exist as a pair of enantiomers. Therefore, chiral chromatography is a critical technique if the synthetic pathway produces a mixture of these isomers and enantiomerically pure forms are required.

The separation of enantiomers is typically achieved using HPLC with a chiral stationary phase (CSP). Columns based on polysaccharide derivatives, such as amylose (B160209) or cellulose, are commonly used for this purpose. researchgate.net For instance, methods developed for separating enantiomers of other brominated compounds have utilized normal-phase chromatography with mobile phases like n-hexane and isopropanol (B130326) on columns such as the Chiralcel ODH. researchgate.net The development of such a method would be essential for controlling the stereochemical purity of this compound.

Advanced Spectroscopic Characterization

Spectroscopic methods provide definitive structural information by probing the interaction of molecules with electromagnetic radiation. For this compound, Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation.

NMR spectroscopy is indispensable for the structural confirmation of this compound. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectrum: The proton NMR spectrum will show distinct signals for the aromatic, cyclohexyl, and propyl protons.

Aromatic Region (~7.0-7.5 ppm): The 1,3-disubstituted (meta) benzene ring will give rise to a complex splitting pattern for the four aromatic protons. researchgate.net

Cyclohexyl Protons (~1.2-2.5 ppm): These protons will appear as a series of broad, overlapping multiplets due to complex spin-spin coupling and conformational dynamics of the ring. The proton at the junction with the benzene ring (benzylic proton) will be shifted further downfield compared to the other cyclohexyl protons.

Propyl Group Protons (~0.9-1.6 ppm): The propyl group will exhibit a characteristic pattern: a triplet for the terminal methyl (-CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (-CH₂-) group, and another multiplet for the methylene group attached to the cyclohexane (B81311) ring.

¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information on the number of unique carbon environments.

Aromatic Carbons (~120-150 ppm): Six signals are expected for the aromatic carbons. researchgate.net The carbon atom directly bonded to the bromine (C-Br) will be significantly shifted, and its signal may be less intense. The carbon bonded to the cyclohexyl group will also have a distinct chemical shift.

Aliphatic Carbons (~10-50 ppm): Signals corresponding to the six carbons of the cyclohexyl ring and the three carbons of the propyl group will appear in the upfield region of the spectrum.

| Atom Type | Spectrum | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic | ¹H | 7.0 - 7.5 | Complex pattern for 1,3-disubstitution. researchgate.net |

| Cyclohexyl (CH) | ¹H | ~2.5 (benzylic), 1.2 - 1.9 (ring) | Broad, overlapping multiplets. |

| Propyl (CH₂, CH₃) | ¹H | 0.9 - 1.6 | Distinct triplet and multiplets. |

| Aromatic (C-Br) | ¹³C | ~122 | Based on bromobenzene (B47551) data. researchgate.net |

| Aromatic (C-H, C-C) | ¹³C | 125 - 150 | Based on substituted benzenes. researchgate.net |

| Cyclohexyl (CH) | ¹³C | 30 - 45 | Aliphatic region. |

| Propyl (CH₂, CH₃) | ¹³C | 14 - 40 | Aliphatic region. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. An FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural components: the benzene ring, the cyclohexane ring, the propyl group, and the carbon-bromine bond.

By analyzing the vibrational frequencies of the molecule's bonds, the following peaks would be anticipated:

Aromatic C-H Stretching: Vibrations associated with the hydrogen atoms attached to the benzene ring are expected in the region of 3100-3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The propyl and cyclohexyl groups contain numerous C-H bonds, which would produce strong, sharp peaks in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. researchgate.net

Aliphatic C-H Bending: Bending vibrations (scissoring, rocking, and wagging) of the CH₂ and CH₃ groups in the propyl and cyclohexane moieties would be visible in the 1470-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration is expected to appear in the far-infrared or fingerprint region, typically between 650-550 cm⁻¹. mdpi.com

The precise position and intensity of these peaks provide a unique spectral fingerprint, allowing for the confirmation of the compound's functional group architecture.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 3000 - 2850 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Aliphatic C-H | Bending | 1470 - 1350 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Exact Mass Determination: Based on its molecular formula, C₁₅H₂₁Br, the theoretical monoisotopic mass of this compound can be calculated with high precision. This calculated mass serves as a reference for experimental determination by HRMS, confirming the compound's elemental formula. The presence of bromine is distinguished by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio, resulting in two prominent peaks (M and M+2) in the mass spectrum.

Fragmentation Analysis: When subjected to ionization in a mass spectrometer, the molecule undergoes fragmentation, breaking at its weakest bonds to form characteristic fragment ions. While specific experimental fragmentation data for this compound is not readily available, predictable fragmentation patterns include:

Loss of the Propyl Group: Cleavage of the bond between the propyl group and the cyclohexane ring, resulting in a loss of 43 Da (C₃H₇).

Benzylic Cleavage: Fragmentation at the bond between the benzene ring and the cyclohexane ring.

Loss of Bromine: Cleavage of the C-Br bond, leading to the loss of the bromine radical (79/81 Da).

Cyclohexane Ring Opening/Fragmentation: Complex fragmentation of the saturated ring structure.

Analyzing the exact masses of these fragment ions provides conclusive evidence for the compound's molecular structure.

Table 2: Theoretical Exact Mass and Key Isotopic Information for C₁₅H₂₁Br

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁Br |

| Theoretical Monoisotopic Mass (for ⁷⁹Br) | 280.08266 Da |

| Theoretical Monoisotopic Mass (for ⁸¹Br) | 282.08061 Da |

Quantitative Analysis and Method Validation

Quantitative analysis is crucial for determining the concentration of this compound in a sample. This typically involves chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), coupled with a suitable detector. Method validation ensures that the analytical procedure is reliable, accurate, and reproducible.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method.

LOD: The lowest concentration of the analyte that can be reliably distinguished from background noise, typically defined by a signal-to-noise ratio of 3:1. juniperpublishers.com

LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, often defined by a signal-to-noise ratio of 10:1. juniperpublishers.com

These values are specific to the analytical instrument, the sample matrix, and the method used. For brominated organic compounds analyzed by techniques like GC-MS, LODs and LOQs can range from the low nanogram per liter (ng/L) to the microgram per milliliter (µg/mL) level, depending on the complexity of the matrix. researchgate.netnih.gov

Table 3: Illustrative LOD and LOQ Ranges for Brominated Aromatic Compounds in Various Matrices

| Analytical Technique | Matrix Type | Typical LOD Range | Typical LOQ Range |

|---|---|---|---|

| GC-MS | River Water | 0.1 - 15 ng/L | 0.3 - 50 ng/L |

| GC-MS | Chemical Waste Stream | 1 - 10 µg/mL | 3 - 30 µg/mL |

Note: These values are illustrative for analogous compounds and not experimentally determined for this compound.

Evaluation of Matrix Effects and Recovery Studies in Various Chemical Samples

When analyzing samples from complex chemical matrices (e.g., reaction mixtures, environmental samples), other components can interfere with the analytical signal, a phenomenon known as the matrix effect. chromatographyonline.combataviabiosciences.com This can cause either suppression or enhancement of the signal for this compound, leading to inaccurate quantification.

Recovery studies are performed to evaluate the efficiency of the entire analytical procedure, including sample preparation and extraction. A known amount of the target compound is spiked into a blank matrix, and the sample is processed and analyzed. The percentage of the spiked amount that is measured is the recovery. Acceptable recovery rates are typically within the 70-120% range. For related brominated compounds, recoveries have been reported in ranges such as 70-130% and over 80%, depending on the method and matrix. mdpi.com

Table 4: Example Recovery Data for Analogous Compounds in Different Chemical Matrices

| Matrix | Sample Preparation Technique | Analytical Method | Typical Recovery (%) |

|---|---|---|---|

| Organic Solvent (Toluene) | Dilute and Shoot | GC-FID | 95 - 105 |

| Aqueous Waste | Liquid-Liquid Extraction | GC-MS | 85 - 110 |

Note: This data is illustrative and based on general expectations for similar nonpolar analytes.

Sample Preparation Techniques for Diverse Chemical Matrices (e.g., Accelerated Solvent Extraction, Solid Phase Extraction)

Effective sample preparation is essential to isolate this compound from interfering matrix components and to concentrate it for analysis. The choice of technique depends on the nature of the sample matrix.

Accelerated Solvent Extraction (ASE): ASE is a highly efficient technique for extracting analytes from solid or semi-solid samples, such as chemical synthesis intermediates adsorbed onto a solid support or impurities within a polymer matrix. nih.gov It uses conventional solvents at elevated temperatures and pressures to increase extraction speed and efficiency while reducing solvent consumption compared to traditional methods like Soxhlet extraction. epa.govnih.gov Given the nonpolar nature of this compound, a solvent system like hexane (B92381)/acetone would likely be effective for its extraction from a solid chemical matrix. acs.org

Solid Phase Extraction (SPE): SPE is a versatile technique used to clean up and concentrate analytes from liquid samples. libretexts.orgnih.gov For a liquid matrix, such as a reaction quenched in an aqueous solution or a sample dissolved in a polar solvent, a reversed-phase SPE strategy would be appropriate. The sample would be passed through a cartridge packed with a nonpolar stationary phase (e.g., C18-bonded silica). The nonpolar target compound would be retained on the sorbent while polar impurities are washed away. The purified compound is then eluted with a small volume of a nonpolar organic solvent like hexane or dichloromethane. nih.gov

Future Research Directions and Concluding Remarks

Exploration of Novel Synthetic Strategies for Highly Substituted Aryl-Cyclohexyl Systems

The synthesis of specifically substituted aryl-cyclohexyl systems like 1-Bromo-3-(4-propylcyclohexyl)benzene presents a significant challenge in achieving high regioselectivity and stereoselectivity. Future research will likely focus on developing more efficient and versatile synthetic methodologies.

Current approaches often rely on multi-step sequences that can be arduous and low-yielding. Novel strategies could involve:

Advanced Catalytic Cross-Coupling Reactions: Developing new catalyst systems for reactions such as Suzuki, Negishi, or Buchwald-Hartwig couplings could enable the direct and selective formation of the C-C bond between the bromobenzene (B47551) and propylcyclohexyl moieties. Research into ligands that can control the formation of the meta-substituted product would be particularly valuable.

Catalytic Hydroalkylation: The one-step hydroalkylation of benzene (B151609) with a suitable cyclohexene (B86901) derivative over bifunctional catalysts is a promising green alternative to traditional methods. researchgate.net Future work could focus on designing catalysts that favor the formation of the 1,3-disubstituted pattern.

Stereoselective Synthesis of the Cyclohexyl Moiety: The stereochemistry of the 4-propylcyclohexyl group can significantly influence the material properties of the final compound. Chemoenzymatic methods, using enzymes like alcohol dehydrogenases, have shown success in the stereoselective synthesis of substituted cyclohexanols, which are key precursors. mdpi.com Further exploration of enzymatic and asymmetric catalytic routes to control the cis/trans isomerism of the propyl group relative to the benzene ring is a critical area for future investigation.

A table of potential synthetic approaches is presented below:

| Synthetic Strategy | Description | Potential Advantages | Key Research Challenges |

| Catalytic Cross-Coupling | Coupling of a bromocyclohexane (B57405) derivative with a substituted benzene. | High functional group tolerance, well-established methods. | Catalyst design for high regioselectivity of the meta product. |

| Friedel-Crafts Alkylation | Alkylation of bromobenzene with a propylcyclohexyl-containing electrophile. | Use of readily available starting materials. | Control of polyalkylation and isomer distribution. |

| Catalytic Hydroalkylation | One-step reaction of benzene and a propylcyclohexene derivative. | Atom-economical and environmentally friendly. | Development of catalysts with high selectivity for the desired isomer. |

| Chemoenzymatic Synthesis | Use of enzymes for stereoselective steps in the synthesis of the cyclohexyl precursor. | High stereoselectivity, mild reaction conditions. | Enzyme discovery and engineering for specific substrates. |

Development of Advanced Spectroscopic and Structural Characterization Techniques for Isomeric Differentiation

The unambiguous structural elucidation of this compound and its distinction from its ortho and para isomers is crucial for understanding its structure-property relationships. While standard spectroscopic techniques are powerful, future research will benefit from the application and development of more advanced methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D ¹H and ¹³C NMR: The substitution pattern on the benzene ring can be determined by analyzing the chemical shifts and coupling patterns of the aromatic protons. youtube.com For the meta-isomer, four distinct signals are expected in the aromatic region of the ¹H NMR spectrum, with one proton appearing as a singlet or a narrowly split triplet, and characteristic ortho, meta, and para coupling constants. youtube.comreddit.com

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unequivocally assigning all proton and carbon signals, especially for complex molecules. sapub.org These techniques can confirm the connectivity between the aromatic and cyclohexyl moieties. ipb.pt

Infrared (IR) Spectroscopy: The positions of the C-H wagging bands in the fingerprint region (1000-700 cm⁻¹) of the IR spectrum are sensitive to the substitution pattern of the benzene ring, providing a quick method to distinguish between ortho, meta, and para isomers. spectroscopyonline.com

Below is a table of expected spectroscopic data for this compound:

| Spectroscopic Technique | Expected Features | Information Gained |

| ¹H NMR | Complex multiplets for cyclohexyl and propyl protons; four distinct signals in the aromatic region (δ 7.0-7.5 ppm). | Confirmation of proton environments and connectivity through coupling patterns. |

| ¹³C NMR | Multiple signals in the aliphatic region; six distinct signals in the aromatic region. | Confirmation of the number of unique carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Cross-peaks showing correlations between protons and carbons. | Unambiguous assignment of all atoms and confirmation of the overall structure. |

| IR Spectroscopy | C-H stretching for aromatic and aliphatic groups; characteristic C-H bending patterns for meta-disubstituted benzene. | Identification of functional groups and confirmation of the substitution pattern. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₅H₂₁Br. | Determination of the molecular formula and fragmentation pattern. |

Discovery and Investigation of Novel Applications Beyond Established Materials Science Contexts

While the para-isomers of similar compounds are known for their use in liquid crystals, the unique electronic and steric properties of the meta-isomer could lead to applications in other fields.

Medicinal Chemistry: Organobromine compounds are found in a variety of pharmaceuticals and natural products with diverse biological activities. wikipedia.orgnih.gov The lipophilic nature of the propylcyclohexyl group combined with the reactive handle of the bromine atom makes this compound an interesting scaffold for the synthesis of novel bioactive molecules. It could serve as a key intermediate for compounds targeting the central nervous system, where arylcyclohexylamine derivatives have shown activity. nih.gov

Agrochemicals: The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds. The structural features of this compound could be explored for potential bioactivity in this sector.

Functional Organic Materials: Beyond liquid crystals, functionalized benzene derivatives are being investigated for applications in areas such as organic electronics and photoelectrocatalysis. nih.gov The specific substitution pattern of this compound could lead to materials with interesting photophysical or electronic properties.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Planning

The fields of organic chemistry and materials science are being transformed by the integration of machine learning (ML) and artificial intelligence (AI). nso-journal.org These tools can significantly accelerate the research and development process for compounds like this compound.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose multiple synthetic pathways for a target molecule, helping chemists to identify the most efficient and cost-effective routes. chemcopilot.comgrace.com These platforms are trained on vast databases of chemical reactions and can suggest novel disconnections that may not be obvious to a human chemist. engineering.org.cn

Property Prediction: ML models can predict a wide range of chemical and physical properties of a molecule based on its structure. cornell.edu This allows for the in-silico screening of large numbers of virtual compounds to identify candidates with desired properties before committing to their synthesis. For this compound, this could be used to predict properties relevant to potential applications in medicine or materials science.

Reaction Optimization: AI can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. researchgate.net This can lead to more sustainable and economical chemical processes.

The impact of AI on chemical synthesis is summarized in the table below: